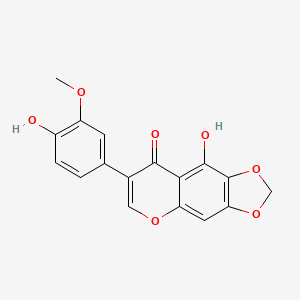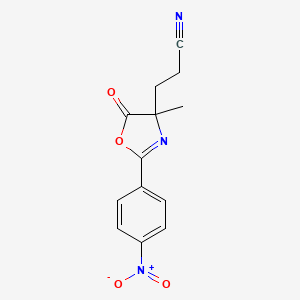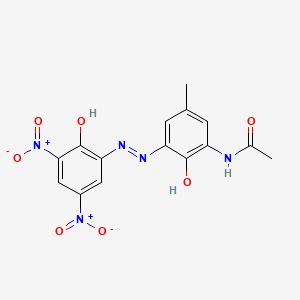![molecular formula C9H19NO B13797218 1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)](/img/structure/B13797218.png)
1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an impurity of Propranolol, a β-adrenergic blocker used as an antihypertensive and antianginal agent.
Méthodes De Préparation
The synthesis of 1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI) involves a multi-step process. One common method includes the reaction of 1-(naphthalen-1-yloxy)-3-(propan-2-ol)propan-2-amine with isopropylamine, followed by the formation of the hydrochloride salt . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI) has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the effects of β2-adrenergic receptor activation.
Biology: Researchers use this compound to investigate its effects on heart function, lung function, and glucose metabolism.
Medicine: It is studied for its potential therapeutic effects and its role as an impurity in Propranolol, which is used to treat hypertension and angina.
Industry: The compound is used in the production of pharmaceuticals and as a reference material in quality control processes.
Mécanisme D'action
The mechanism of action of 1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI) involves the inhibition of the β2-adrenergic receptor. By blocking this receptor, the compound inhibits downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels.
Comparaison Avec Des Composés Similaires
1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI) is similar to other compounds in the Propranolol product family. Some similar compounds include:
Propranolol Hydrochloride: A β-adrenergic blocker used as an antihypertensive and antianginal agent.
1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: Another compound in the same family with similar properties and uses.
The uniqueness of 1-Propen-1-ol,1-[bis(1-methylethyl)amino]-,(E)-(9CI) lies in its specific structure and its role as an impurity in Propranolol, which can affect the overall efficacy and safety of the pharmaceutical product.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
(E)-1-[di(propan-2-yl)amino]prop-1-en-1-ol |
InChI |
InChI=1S/C9H19NO/c1-6-9(11)10(7(2)3)8(4)5/h6-8,11H,1-5H3/b9-6+ |
Clé InChI |
RXLSEDPUPVKRLL-RMKNXTFCSA-N |
SMILES isomérique |
C/C=C(\N(C(C)C)C(C)C)/O |
SMILES canonique |
CC=C(N(C(C)C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate](/img/structure/B13797136.png)
![2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B13797144.png)

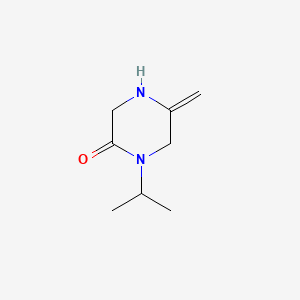
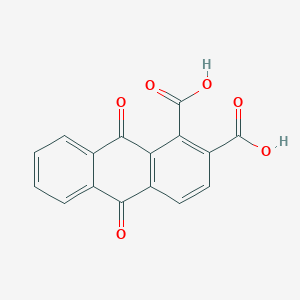
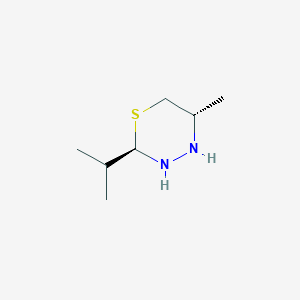
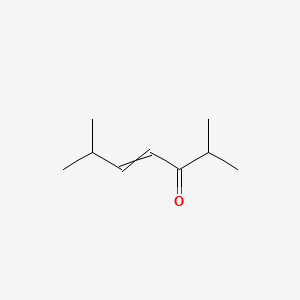
![5-Chloro-2-[[[(3-propoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13797190.png)
![5-Methoxybicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13797191.png)
